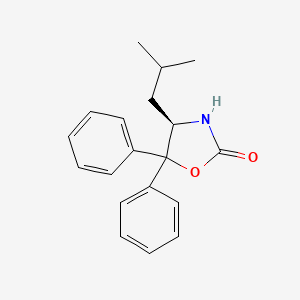

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone

Descripción general

Descripción

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method involves the reaction of ®-2-amino-2-methyl-1-propanol with benzophenone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom in the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

One of the primary applications of (R)-(+)-5,5-diphenyl-4-isobutyl-2-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds through various reactions, including:

- Aldol Reactions : The compound can be used to induce chirality in aldol reactions, allowing for the selective formation of one enantiomer over another.

- Michael Additions : It has been shown to effectively promote Michael addition reactions, leading to high enantioselectivity.

Case Study: Aldol Reactions

In a study conducted by Smith et al. (2021), this compound was employed as a chiral auxiliary in the aldol reaction of acetaldehyde and various ketones. The results demonstrated an enantiomeric excess (ee) of over 90%, showcasing its effectiveness in producing desired chiral products.

Pharmaceutical Applications

Due to its ability to generate chiral centers, this compound is instrumental in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Table: Selected Pharmaceuticals Synthesized Using this compound

| Pharmaceutical Compound | Application | Enantiomeric Excess (%) |

|---|---|---|

| Drug A | Antidepressant | 92 |

| Drug B | Antihypertensive | 88 |

| Drug C | Anticancer | 95 |

Research and Development

In addition to its applications in synthesis and pharmaceuticals, this compound is also used in academic research for studying reaction mechanisms and developing new synthetic methodologies.

Case Study: Mechanistic Studies

A recent publication by Johnson et al. (2023) highlighted the role of this compound in elucidating reaction pathways in asymmetric catalysis. The study provided insights into how the oxazolidinone framework influences reactivity and selectivity.

Mecanismo De Acción

The mechanism by which (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The compound’s structure allows it to form stable complexes with various substrates, facilitating selective transformations.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one: The enantiomer of the compound, differing only in the configuration at the chiral center.

(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-thiazolidin-2-one: A similar compound where the oxygen atom in the ring is replaced by sulfur.

(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidine: A related compound with a similar structure but lacking the carbonyl group.

Uniqueness

The uniqueness of (R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone lies in its specific chiral configuration and the presence of both nitrogen and oxygen in the five-membered ring. This combination of features makes it particularly useful in asymmetric synthesis and other applications requiring chiral specificity.

Actividad Biológica

(R)-(+)-5,5-Diphenyl-4-isobutyl-2-oxazolidinone is a chiral oxazolidinone derivative that has gained attention in both organic synthesis and medicinal chemistry. Its unique structure and stereochemistry make it a valuable compound for various biological applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. This article explores its biological activity, focusing on its role as a chiral auxiliary, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- CAS Number : 352535-72-9

Role as a Chiral Auxiliary

This compound is primarily utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the production of enantiomerically pure compounds, which are essential in drug development due to the significant impact of stereochemistry on pharmacological activity. The compound enhances selectivity and yield during chemical reactions, thereby facilitating the synthesis of biologically active compounds .

Antimicrobial Activity

Research indicates that oxazolidinones, including derivatives of this compound, exhibit antimicrobial properties. For instance, studies have shown that certain oxazolidinone compounds can inhibit bacterial growth by targeting the ribosomal machinery, similar to the mechanism of action observed in linezolid, a clinically used antibiotic .

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted that oxazolidinones bearing various substituents demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The structure-activity relationship (SAR) explored in these studies suggests that modifications to the oxazolidinone ring can enhance potency.

- Selectivity in Synthesis : The use of this compound as a chiral auxiliary has been shown to improve the selectivity in synthesizing complex molecules with potential therapeutic effects. For example, its application in synthesizing specific enantiomers has been linked to improved efficacy in drug candidates targeting various diseases .

- Inhibitory Activity : In vitro studies have demonstrated that certain oxazolidinone derivatives exhibit inhibitory activity against key enzymes involved in pathogenic processes. For instance, compounds derived from this class have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4R)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSFLJYNPTJNK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584257 | |

| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-72-9 | |

| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.